molecular formula C25H46N8O9 B14194177 L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-glutamic acid CAS No. 839716-12-0

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-glutamic acid

Cat. No.: B14194177
CAS No.: 839716-12-0
M. Wt: 602.7 g/mol
InChI Key: KFPOOGQTCBGOOX-XJIZNKBASA-N
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Description

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-glutamic acid is a complex peptide compound It is composed of multiple amino acids, including valine, ornithine, threonine, and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like threonine and glutamic acid.

    Reduction: Reduction reactions can affect the peptide bonds and side chains.

    Substitution: Amino acid residues can be substituted to create analogs of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Substitution Reagents: Amino acid derivatives, coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield reduced peptide bonds or modified side chains.

Scientific Research Applications

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-glutamic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine: Similar peptide structure with phenylalanine and serine residues.

    L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid: Contains alanine instead of threonine.

Uniqueness

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-glutamic acid is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

CAS No.

839716-12-0

Molecular Formula

C25H46N8O9

Molecular Weight

602.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C25H46N8O9/c1-11(2)17(26)21(38)30-14(7-6-10-29-25(27)28)20(37)33-19(13(5)34)23(40)32-18(12(3)4)22(39)31-15(24(41)42)8-9-16(35)36/h11-15,17-19,34H,6-10,26H2,1-5H3,(H,30,38)(H,31,39)(H,32,40)(H,33,37)(H,35,36)(H,41,42)(H4,27,28,29)/t13-,14+,15+,17+,18+,19+/m1/s1

InChI Key

KFPOOGQTCBGOOX-XJIZNKBASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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